molecular formula C30H29F3N6O6S2 B2448814 N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide CAS No. 309967-95-1

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2448814
CAS No.: 309967-95-1
M. Wt: 690.71
InChI Key: DFOSBTWWULEGCJ-UHFFFAOYSA-N
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Description

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a variety of functional groups, including a triazole ring, a morpholinosulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction. The morpholinosulfonyl group is then added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide: Similar in structure but with different functional groups.

    Trifluoromethyl phenyl sulfone: Used in similar applications but with different reactivity.

Properties

IUPAC Name

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F3N6O6S2/c1-44-24-9-7-22(8-10-24)35-27(40)19-46-29-37-36-26(39(29)23-4-2-3-21(17-23)30(31,32)33)18-34-28(41)20-5-11-25(12-6-20)47(42,43)38-13-15-45-16-14-38/h2-12,17H,13-16,18-19H2,1H3,(H,34,41)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSBTWWULEGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F3N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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